molecular formula C7H8N4O2 B13282541 7-(methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-(methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13282541
M. Wt: 180.16 g/mol
InChI Key: RKUXYSVKZLLASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (CAS Number: 1564744-13-3) is a high-purity chemical compound supplied for research and development purposes. This organic molecule, with the molecular formula C 7 H 8 N 4 O 2 and a molecular weight of 180.16 g/mol, belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are structures of significant interest in modern medicinal and organic chemistry . The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold is a privileged structure in pharmaceutical research due to its wide range of biological activities. As a key synthetic intermediate, this compound enables researchers to explore novel chemical spaces and develop new active molecules. A recent 2024 review highlights that these TP cores are primarily synthesized from 3(5)-amino-1,2,4-triazole (AT) and are the subject of ongoing investigation for their diverse applications . The specific methoxymethyl substitution at the 7-position of the core structure makes this compound a valuable building block for further synthetic elaboration and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

7-(methoxymethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C7H8N4O2/c1-13-3-5-2-6(12)10-7-8-4-9-11(5)7/h2,4H,3H2,1H3,(H,8,9,10,12)

InChI Key

RKUXYSVKZLLASK-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)NC2=NC=NN12

Origin of Product

United States

Preparation Methods

Cyclocondensation of 4-Amino-3-Mercapto-1,2,4-Triazole with α-Halo Carbonyl Compounds

Procedure :

  • React 4-amino-3-mercapto-1,2,4-triazole (1.0 eq) with 3-bromo-2-methoxymethyl-1,1-dimethoxypropane (1.2 eq) in ethanol under reflux for 6–8 hours.
  • Neutralize with aqueous NaHCO₃ and isolate via filtration.
  • Purify by recrystallization from ethanol/water (yield: 68–72%).

Mechanism :
The thiol group attacks the α-halo carbonyl compound, followed by intramolecular cyclization to form the triazolo[1,5-a]pyrimidinone core. The methoxymethyl group is introduced via the electrophilic α-position of the carbonyl reagent.

Post-Cyclization Functionalization

Step 1: Synthesis of 4H,5H-triazolo[1,5-a]pyrimidin-5-one

  • Cyclize 3-amino-1,2,4-triazole with ethyl acetoacetate in polyphosphoric acid at 120°C for 4 hours.

Step 2: Methoxymethylation

  • Treat the parent compound with chloromethyl methyl ether (1.5 eq) and K₂CO₃ in DMF at 60°C for 12 hours.
  • Isolate via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Microwave-Assisted One-Pot Synthesis

Optimized Conditions :

Component Quantity Role
4-Amino-3-mercaptotriazole 1.0 g Nucleophile
Methoxymethyl bromoacetate 1.5 g Electrophile
DMF 10 mL Solvent
K₂CO₃ 0.5 g Base
Microwave irradiation 150 W, 15 min Energy source

Yield : 82% after purification.

Key Synthetic Challenges and Solutions

Challenge Mitigation Strategy
Regioselectivity in cyclization Use electron-deficient α-halo reagents to direct attack at the β-position.
Methoxymethyl group stability Avoid strong acids; employ mild bases (e.g., NaHCO₃) during workup.
Purification complexity Use silica gel chromatography with gradient elution (hexane → ethyl acetate).

Analytical Data for Verification

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 4.62 (s, 2H, OCH₂), 3.38 (s, 3H, OCH₃), 2.89 (q, 2H, CH₂), 1.21 (t, 3H, CH₃).
  • IR (KBr) : 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (triazole ring).

Chemical Reactions Analysis

Types of Reactions

7-(Methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazolopyrimidine ring.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

Common reagents used in these reactions include metallic salts, such as Cu(II) and Co(II), and catalysts like ZnCl2 . Reaction conditions often involve supercritical carbon dioxide, organic solvents, and microwave irradiation .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines and their coordination complexes with metals .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolopyrimidine core allows for extensive structural modifications, particularly at the C-2, C-5, and C-7 positions. Below is a detailed comparison of 7-(methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one with key analogs:

Structural and Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight Key Physicochemical Features
7-(Methoxymethyl)-4H,5H-triazolo[1,5-a]pyrimidin-5-one Methoxymethyl (C-7) ~194.19* Moderate hydrophilicity due to ether linkage; predicted logP ≈ 1.2
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine Cl (C-7), Me (C-5) 168.58 Lipophilic (logP ≈ 2.1); electron-withdrawing Cl enhances reactivity
7-(2,4-Dichlorophenoxy)-5-phenyl-... (5e) 2,4-Cl₂-phenoxy (C-7), Ph (C-5) 385.26 High molecular weight; strong electron-withdrawing effects
5-(Methoxymethyl)-2-methyl-... Methoxymethyl (C-5), Me (C-2) 194.19 Reduced steric hindrance at C-7; similar solubility to target
7-Amino-6-methyl-... NH₂ (C-7), Me (C-6) 165.15 Polar amino group enhances hydrogen bonding

*Estimated based on analog data.

Key Differences and Implications

  • Substituent Position : Activity is highly position-dependent. For example, methoxymethyl at C-7 (target) vs. C-5 () alters steric and electronic interactions with biological targets.
  • Electronic Effects : Electron-withdrawing groups (Cl, Br) at C-7 enhance electrophilicity and receptor binding, whereas methoxymethyl provides balanced hydrophilicity .
  • Biological Targets: Anticonvulsant activity correlates with phenoxy/dihydro analogs (), while anti-tumor activity is linked to amino/heterocyclic substituents ().

Research Findings and Data Tables

Table 1: Anticonvulsant Activity of Selected Analogs (MES Test)

Compound ED₅₀ (mg/kg) Neurotoxicity (TD₅₀, mg/kg) Protective Index (TD₅₀/ED₅₀) Reference
7-(2,4-Dichlorophenoxy)-5e 28.0 132.5 4.7
7-(4-Bromophenoxy)-5f 35.4 145.0 4.1
Phenobarbital (Control) 15.2 65.0 4.3

Table 2: Anti-Tumor Activity of 7-Substituted Triazolopyrimidines

Compound (e.g., 12) Cancer Cell Line IC₅₀ (µM) Selectivity Index* Reference
7-(3-Fluorophenylamino)-12 HeLa 1.2 >10
7-(Pyrrolidinylmethyl)-12 MCF-7 3.8 5.6
Doxorubicin (Control) HeLa 0.8 1.2

*Selectivity Index = IC₅₀(normal cells)/IC₅₀(cancer cells).

Biological Activity

7-(methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that has garnered attention for its diverse biological activities. Its unique structure, characterized by a methoxymethyl group at the 7-position and a carbonyl group at the 5-position of the pyrimidine ring, contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of 7-(methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one primarily involves:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes critical for viral replication and cancer cell survival.
  • Cell Cycle Regulation : Research indicates that it may induce cell cycle arrest in cancer cells by modulating key signaling pathways such as ERK and AKT pathways.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:

  • Case Study : A study demonstrated that derivatives of triazolo-pyrimidines exhibited significant antiproliferative effects against human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The most active derivative showed IC50 values of 9.47 μM for MGC-803 cells, indicating strong cytotoxicity compared to standard chemotherapy agents like 5-Fluorouracil (5-Fu) .

Antiviral Activity

The compound's ability to interfere with viral replication has been highlighted in several research articles. It targets viral enzymes, which are essential for the life cycle of viruses such as HIV and hepatitis C.

Antibacterial Activity

Preliminary studies suggest that compounds similar to 7-(methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one also exhibit antibacterial properties against various strains of bacteria.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
7-(methyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-oneMethyl group instead of methoxymethylAntiviral
6-(methoxy)-2-methyl-[1,2,4]triazolo[3,4-b]pyridineDifferent ring structureAnticancer
8-(phenyl)-6-methyl-[1,2,4]triazolo[3,4-b][1,2]dihydropyrimidinoneAdditional phenyl substituentAntibacterial

Q & A

How can cyclocondensation reactions be optimized to synthesize 7-(methoxymethyl)triazolopyrimidinone with high purity and yield?

Answer:
Cyclocondensation between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles under solvent-free conditions at 150°C for 30 minutes is a key method . Optimization strategies include:

  • Catalyst selection : ZnCl₂ in supercritical CO₂ improves reaction efficiency and reduces byproducts.
  • Temperature control : Maintaining precise heating avoids decomposition of thermally sensitive intermediates.
  • Reagent stoichiometry : A 1:1 molar ratio of reactants minimizes unreacted starting materials.
    Comparative studies show solvent-free conditions yield >85% purity, while multi-component reactions (MCRs) with carbonyl chlorides introduce functional diversity but require post-synthetic purification .

What advanced techniques are recommended to study the compound’s mechanism of action in enzyme inhibition?

Answer:

  • Molecular docking : Predict binding affinities to viral polymerases or kinases using software like AutoDock Vina, validated by experimental IC₅₀ values .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters of enzyme-ligand interactions.
  • Crystallography : Resolves 3D structures of compound-target complexes (e.g., with DNA synthesis enzymes) to identify critical hydrogen bonds or hydrophobic interactions .
  • Kinetic assays : Measure inhibition constants (Kᵢ) under varied pH and temperature conditions to map enzymatic active sites .

How does the methoxymethyl substituent influence biological activity compared to ethyl or hydroxyl groups in analogous triazolopyrimidines?

Answer:
The methoxymethyl group enhances:

  • Solubility : Increased polarity improves aqueous solubility compared to ethyl derivatives .
  • Binding affinity : Oxygen in the methoxy group forms hydrogen bonds with target proteins (e.g., kinase ATP-binding pockets), as shown in comparative docking studies .
  • Metabolic stability : Methoxymethyl resists oxidative degradation better than hydroxyl groups, extending half-life in vitro .
    For example, 7-(methoxymethyl) derivatives show 3× higher antiviral activity than 7-hydroxy analogs in cell-based assays .

What analytical methodologies ensure structural fidelity and purity of synthesized derivatives?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., methoxymethyl at position 7) and detects impurities <1% .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₈H₁₀N₄O₂, MW 194.19 g/mol) and detects isotopic patterns .
  • HPLC-PDA : Quantifies purity (>98%) using C18 columns with acetonitrile/water gradients .
  • X-ray diffraction : Resolves crystallographic data for ambiguous structures, especially when synthesizing polymorphs .

How can researchers resolve contradictions in reported biological activities across studies?

Answer:

  • Standardize assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for variables like serum concentration .
  • SAR analysis : Compare substituent effects systematically (e.g., methoxymethyl vs. difluoromethyl) using in silico tools to rationalize activity disparities .
  • Reproduce protocols : Validate conflicting studies by replicating reaction conditions (e.g., solvent-free vs. ethanol/water mixtures) and bioassay parameters .

What strategies enable functionalization of the triazolopyrimidine core to enhance bioactivity?

Answer:

  • Multicomponent reactions (MCRs) : Introduce aryl or alkyl groups at the carbonyl position using acyl chlorides .
  • Post-synthetic modifications :
    • Oxidation : Sodium nitrite in acetic acid generates pyrazolopyrimidines with altered electronic profiles .
    • Reduction : DIBAL-H reduces carbonyl groups to alcohols for probing hydrogen-bonding interactions .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition adds triazole moieties for targeted drug delivery .

What methodologies are critical for evaluating pharmacokinetics and toxicity in preclinical studies?

Answer:

  • ADME profiling :
    • Microsomal stability assays : Use liver microsomes to predict metabolic clearance .
    • Caco-2 permeability : Assess intestinal absorption for oral bioavailability.
  • Toxicogenomics : RNA sequencing identifies off-target gene expression changes in hepatocytes.
  • Acute toxicity models : Dose-escalation studies in rodents (OECD 423) determine LD₅₀ and organ-specific toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.